

# Benchmarking 4-Bromo-3-methoxyaniline against other building blocks in drug discovery

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## Compound of Interest

Compound Name: **4-Bromo-3-methoxyaniline**

Cat. No.: **B105682**

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## A Comparative Guide to 4-Bromo-3-methoxyaniline in Drug Discovery

In the landscape of medicinal chemistry, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate success of a drug discovery program. **4-Bromo-3-methoxyaniline** is a versatile scaffold, offering multiple reaction handles for the construction of complex molecular architectures. Its unique substitution pattern—an activating methoxy group and a nucleophilic amino group, combined with a bromine atom amenable to cross-coupling—makes it a valuable starting material.

This guide provides an objective comparison of **4-Bromo-3-methoxyaniline** against other structurally related building blocks: 3-Bromoaniline, 4-Bromoanisole, and 4-Methoxy-3-nitroaniline. We will benchmark their physicochemical properties, reactivity in key synthetic transformations, and overall utility for researchers, scientists, and drug development professionals.

## Physicochemical Properties: A Quantitative Comparison

The subtle structural differences between these building blocks lead to distinct physicochemical properties, which influence their solubility, handling, and reactivity. The data below is summarized for easy comparison.

Property	4-Bromo-3-methoxyaniline	3-Bromoaniline	4-Bromoanisole	4-Methoxy-3-nitroaniline
CAS Number	19056-40-7[1]	591-19-5[2]	104-92-7[3]	577-72-0[4]
Molecular Formula	C <sub>7</sub> H <sub>8</sub> BrNO[1]	C <sub>6</sub> H <sub>6</sub> BrN[2]	C <sub>7</sub> H <sub>7</sub> BrO[3]	C <sub>7</sub> H <sub>8</sub> N <sub>2</sub> O <sub>3</sub> [4]
Molecular Weight	202.05 g/mol [1]	172.02 g/mol [2]	187.03 g/mol [3]	168.15 g/mol [4]
Appearance	Yellow Solid[5]	Light brown/Yellow Liquid or Solid[2] [6]	Colorless to Pale Yellow Liquid[3]	Orange-Red Solid[4]
Melting Point (°C)	96 - 100[7]	15 - 18[8]	9 - 10[9]	46 - 47[4]
Boiling Point (°C)	Not available	251 - 253[6]	223[9]	356.9 (Predicted) [4]
Calculated logP	1.9[1]	2.1[10]	Not available	Not available
pKa	Not available	Not available	Not available	3.33 (Predicted) [11]

## Reactivity and Synthetic Utility

The utility of a building block is defined by its reactivity in reactions that build molecular complexity. Palladium-catalyzed cross-coupling reactions are mainstays of modern drug discovery.

**4-Bromo-3-methoxyaniline** serves as a trifunctional building block.[12] The bromine atom is a prime handle for C-C and C-N bond formation via Suzuki and Buchwald-Hartwig couplings, respectively. The amino group can be readily acylated, sulfonated, or used in reductive aminations. The methoxy group, being electron-donating, influences the electronic properties of the aromatic ring. It is a key reagent in the synthesis of breast tumor kinase (Brk) inhibitors for cancer therapy.[5]

3-Bromoaniline is a simpler, widely used intermediate for synthesizing pharmaceuticals, including anti-cancer and antibiotic agents.[6][13] Its reactivity is primarily centered on the bromine and amino groups.[14] In Suzuki coupling reactions, aryl bromides with electron-donating groups like the amino group can show lower reactivity compared to those with electron-withdrawing groups.[15]

4-Bromoanisole lacks the amino group, making it a suitable control or alternative when aniline-related toxicity is a concern. Aniline-containing compounds can be metabolized in the liver to produce toxic metabolites.[16][17] 4-Bromoanisole is a valuable substrate in Suzuki and Heck reactions and is used to prepare various 4-anisyl derivatives.[3][18] The methoxy group is electron-donating, which can affect the rate of oxidative addition in catalytic cycles.[19]

4-Methoxy-3-nitroaniline provides a different synthetic strategy. The nitro group is a strong electron-withdrawing group, which generally increases the reactivity of the aryl halide in Suzuki couplings.[15] Subsequently, the nitro group can be reduced to an amine, offering a pathway to structures that are not directly accessible from the bromoaniline precursors. This compound has been associated with anti-tumor and anti-inflammatory effects.[4]

## Experimental Protocols

Detailed and reproducible protocols are essential for benchmarking performance. Below are generalized methodologies for key coupling reactions.

### Suzuki-Miyaura Coupling Protocol (C-C Bond Formation)

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl bromide with an arylboronic acid.

Materials:

- Aryl bromide (e.g., **4-Bromo-3-methoxyaniline**) (1.0 mmol)
- Arylboronic acid (1.2 mmol)
- Palladium(II) acetate (0.005 mmol, 0.5 mol%) or  $\text{Pd}(\text{PPh}_3)_4$  (0.025 mmol, 2.5 mol%)
- Potassium carbonate (2.0 mmol) or another suitable base

- Solvent (e.g., Toluene/Water, DME, or Dioxane) (5 mL)

Procedure:

- To a reaction vessel, add the aryl bromide, arylboronic acid, palladium catalyst, and base.
- Purge the vessel with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.
- Add the degassed solvent(s) to the reaction mixture.
- Heat the mixture to 80-110°C and stir vigorously.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times typically range from 2 to 24 hours.
- Upon completion, cool the mixture to room temperature.
- Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

## Buchwald-Hartwig Amination Protocol (C-N Bond Formation)

This protocol outlines a general procedure for the palladium-catalyzed coupling of an aryl bromide with an amine.

Materials:

- Aryl bromide (e.g., **4-Bromo-3-methoxyaniline**) (1.0 mmol)
- Amine coupling partner (1.2 mmol)

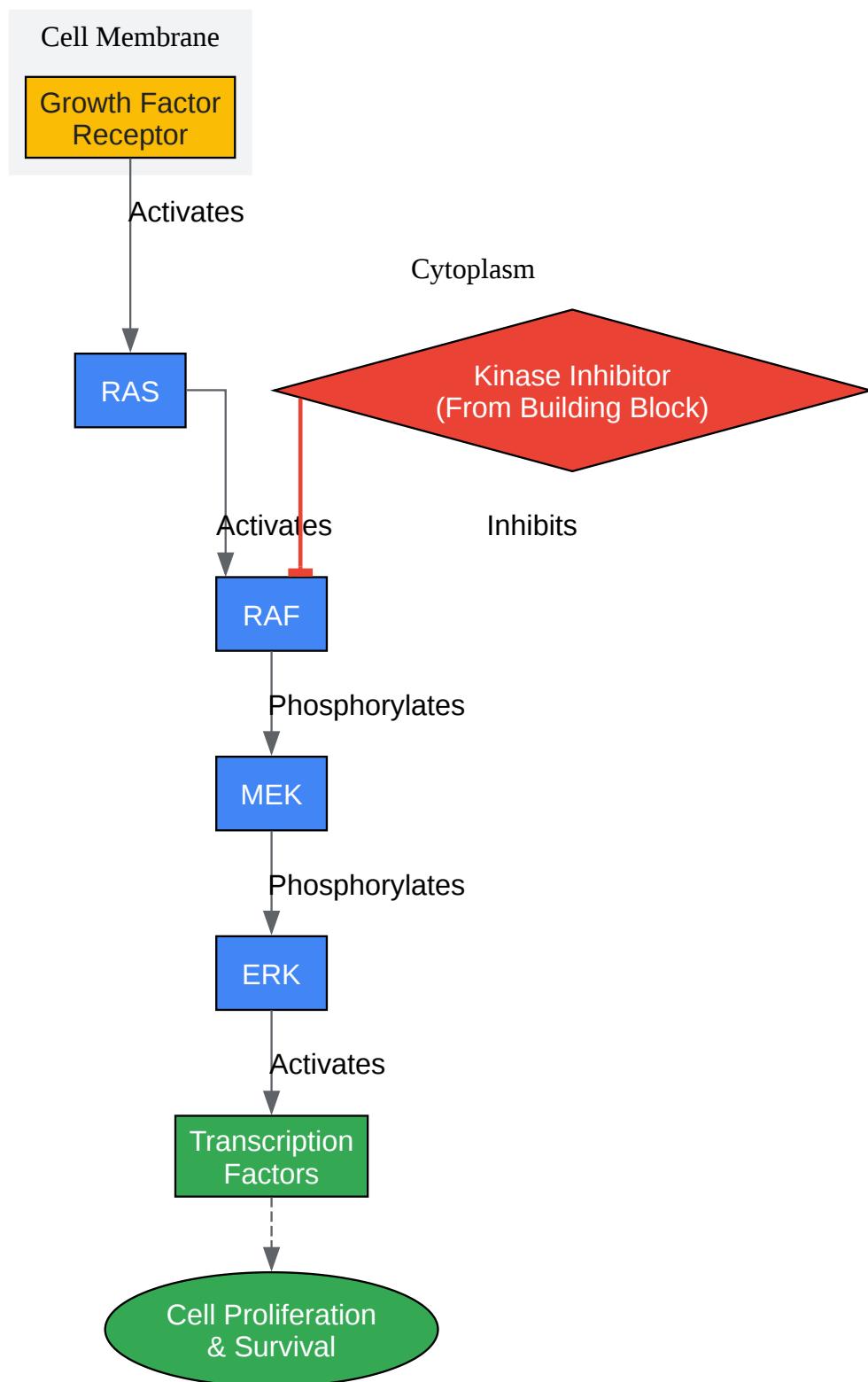
- Palladium precatalyst (e.g.,  $\text{Pd}_2(\text{dba})_3$ ) (0.01 mmol, 1 mol%)
- Phosphine ligand (e.g., XPhos, RuPhos) (0.02 mmol, 2 mol%)
- Strong base (e.g., Sodium tert-butoxide or LHMDS) (1.4 mmol)
- Anhydrous Toluene or Dioxane (5 mL)

**Procedure:**

- In a glovebox or under an inert atmosphere, charge a reaction vessel with the aryl bromide, palladium precatalyst, phosphine ligand, and base.
- Add the amine coupling partner, followed by the anhydrous solvent.
- Seal the vessel and heat the reaction mixture to 80-110°C with stirring.
- Monitor the reaction for completion (typically 2-24 hours) by TLC or LC-MS.
- After cooling to room temperature, quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.
- Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
- Concentrate the solvent under reduced pressure and purify the residue by flash chromatography.

## Visualizing Workflows and Pathways

### Kinase Signaling Pathway Inhibition

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Caption: A typical kinase signaling pathway often targeted in cancer therapy.

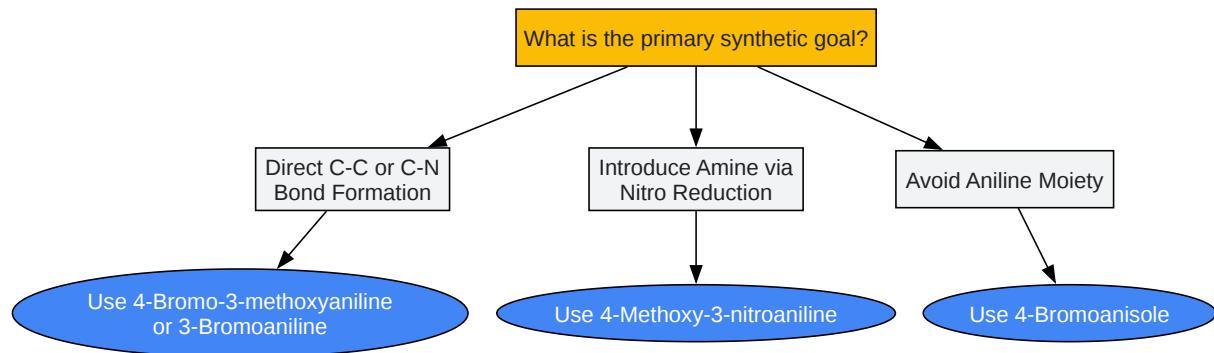
# Experimental Workflow for Suzuki-Miyaura Coupling



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Caption: A generalized experimental workflow for Suzuki-Miyaura cross-coupling.

## Building Block Selection Logic



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Caption: A decision tree for selecting the appropriate building block.

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